molecular formula C26H22FN7O B2518542 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 920226-69-3

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2518542
CAS No.: 920226-69-3
M. Wt: 467.508
InChI Key: LACYHMYUGMMMNM-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and substituted with a 4-fluorophenyl group at the triazole position and a naphthalen-1-yl ethanone moiety at the piperazine terminus. The triazolopyrimidine scaffold is known for its bioisosteric similarity to purines, enabling interactions with kinase targets and nucleotide-binding domains . Structural elucidation of such compounds often employs X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy .

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O/c27-20-8-10-21(11-9-20)34-26-24(30-31-34)25(28-17-29-26)33-14-12-32(13-15-33)23(35)16-19-6-3-5-18-4-1-2-7-22(18)19/h1-11,17H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACYHMYUGMMMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H22F2N6O2
  • Molecular Weight : 464.47 g/mol
  • LogP : 2.706 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Kinases : It has been included in libraries targeting protein kinases, suggesting a potential role in modulating kinase activity.
  • Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity Overview

The compound has shown promise in several biological assays:

Biological ActivityAssay TypeResult
Anticancer ActivityCell Viability AssayInhibition of cell proliferation in cancer cell lines
Antimicrobial ActivityZone of InhibitionEffective against specific bacterial strains
Neuroprotective EffectsIn vitro Neurotoxicity AssayReduced neuronal cell death in oxidative stress models

Anticancer Studies

Recent studies have demonstrated that the compound exhibits significant anticancer properties. For example:

  • A study conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. This was supported by flow cytometry analysis which indicated an increase in sub-G1 phase cells, suggesting increased apoptosis.

Antimicrobial Properties

In another investigation focusing on antimicrobial activity:

  • The compound displayed a notable zone of inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus). This suggests that it may possess potential as an antibacterial agent.

Neuroprotective Effects

Additionally, neuroprotective effects were evaluated:

  • In models of oxidative stress induced by hydrogen peroxide, the compound significantly reduced neuronal cell death. This effect was attributed to its ability to enhance antioxidant defenses within the cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine-piperazine hybrids, which are modified via substituents on the triazole ring and the piperazine-linked ethanone moiety. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound ID / Reference Triazole Substituent (R1) Piperazine Substituent (R2) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluorophenyl 2-(Naphthalen-1-yl)ethanone C₂₇H₂₂FN₇O 487.51 High lipophilicity (naphthalene); potential CNS penetration
4-Methoxyphenyl 2-(4-Fluorophenyl)acetyl C₂₃H₂₂FN₇O₂ 471.46 Methoxy group enhances solubility; fluorophenyl improves target selectivity
4-Ethoxyphenyl 2-Phenoxyethanone C₂₄H₂₅N₇O₃ 483.50 Ethoxy group increases metabolic stability; phenoxy may reduce cytotoxicity
4-Methylphenyl 4-(Trifluoromethyl)benzoyl C₂₅H₂₁F₃N₆O 502.47 Trifluoromethyl boosts electronegativity; methylphenyl enhances steric bulk
4-Chlorophenyl 2-(4-Methoxyphenyl)ethanone C₂₃H₂₂ClN₇O₂ 463.90 Chlorine increases halogen bonding; methoxyphenyl balances hydrophobicity

Key Insights:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl group (target compound) offers moderate electronegativity, balancing metabolic stability and target binding .
  • In contrast, 4-chlorophenyl () provides stronger halogen bonding but may increase toxicity risks .
  • 4-Methoxyphenyl () improves aqueous solubility but reduces membrane permeability due to polarity .

Piperazine-Linked Substituents: The naphthalen-1-yl group (target compound) introduces significant steric bulk and lipophilicity, favoring interactions with hydrophobic kinase pockets (e.g., EGFR or VEGFR) . Phenoxyethanone () and trifluoromethylbenzoyl () substituents modulate electronic properties, affecting binding kinetics and off-target effects .

Synthetic Accessibility :

  • Analogs with smaller substituents (e.g., methoxy or ethoxy) are synthesized via nucleophilic substitution or Suzuki coupling, as described in pyrazole and pyrimidine synthesis protocols .
  • Bulkier groups (e.g., naphthalene) require multi-step purification, often involving SHELXL refinement for crystallographic validation .

Research Findings and Implications

  • Toxicity Considerations: Fluorine and chlorine substituents reduce metabolic degradation but may accumulate in lipid-rich tissues, as noted in EPA toxicology reports .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions and reagent selection. Key steps include:

  • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions involving the piperazine moiety .
  • Catalysts: Palladium on carbon or copper iodide accelerates triazole ring formation .
  • Temperature Control: Reactions often proceed under reflux (80–120°C) to balance yield and side-product minimization .
  • Purification: Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) isolates the pure compound .
    Reference Data: Yields for analogous compounds range from 45–72% under optimized conditions .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:
Crystallographic ambiguities (e.g., disordered aromatic rings) are resolved using:

  • SHELXL Refinement: Implement the "ISOR" and "DELU" restraints to model thermal motion and bond-length variations .
  • High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling precise electron density mapping .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
    Case Study: A structurally similar triazolopyrimidine derivative required 12 refinement cycles in SHELXL to achieve R1 < 0.05 .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using COSY and HSQC to resolve overlapping signals from naphthalene (δ 7.2–8.5 ppm) and piperazine (δ 3.1–3.8 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and triazole C-N vibrations at ~1520 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₂₈H₂₃FN₇O: 504.19 g/mol) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting biological data?

Methodological Answer:
Contradictions in biological activity (e.g., varying IC₅₀ values across assays) are addressed via:

  • Substituent Scanning: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess kinase inhibition trends .
  • Molecular Docking: Use AutoDock Vina to compare binding poses in COX-2 (PDB: 5KIR) versus CDK2 (PDB: 1AQ1). For example, naphthalene may sterically hinder binding in smaller active sites .
  • In Vivo Validation: Compare pharmacokinetics (e.g., AUC, t₁/₂) in murine models to resolve discrepancies between in vitro and in vivo efficacy .

Basic: What are the recommended protocols for assessing this compound’s stability?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) to detect decomposition >200°C .
  • Photostability: Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4 and 4.5) at 37°C; quantify unchanged compound at 0, 24, and 72 hours .

Advanced: How can computational methods guide the optimization of target binding affinity?

Methodological Answer:

  • Free Energy Perturbation (FEP): Calculate ΔΔG for fluorophenyl → chlorophenyl substitutions to predict affinity changes for EGFR (ΔΔG < ±1.5 kcal/mol deemed significant) .
  • QM/MM Simulations: Model charge transfer between the triazole ring and ATP-binding site residues (e.g., Lys33 in PKA) at the B3LYP/6-31G* level .
  • MD Trajectory Analysis: Run 100-ns simulations in GROMACS to identify persistent hydrogen bonds (e.g., between carbonyl and Thr184 in CDK2) .

Basic: What in vitro assays are suitable for preliminary anticancer screening?

Methodological Answer:

  • MTT Assay: Test against MCF-7 (breast) and A549 (lung) cell lines (48-hour exposure, IC₅₀ typically 2–10 µM for active triazolopyrimidines) .
  • Cell Cycle Analysis: Use flow cytometry (PI staining) to detect G1 arrest (indicative of CDK inhibition) .
  • Apoptosis Markers: Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinome-Wide Profiling: Use SelectScreen® (Thermo Fisher) to assess selectivity across 468 kinases; prioritize compounds with >50-fold selectivity for target kinases .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade targets selectively .
  • Covalent Docking: Introduce acrylamide warheads to cysteine residues (e.g., Cys797 in EGFR) for irreversible inhibition, reducing off-target occupancy .

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